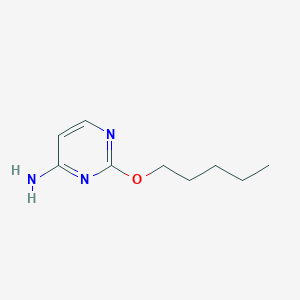

2-(Pentyloxy)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Pyrimidinamine,2-(pentyloxy)- is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features an amine group at position 4 and a pentyloxy group at position 2, making it a unique derivative of pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine,2-(pentyloxy)- typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2-chloropyrimidine with pentanol in the presence of a base can yield 2-(pentyloxy)pyrimidine.

Amination: The final step involves the introduction of the amine group at position 4. This can be achieved through the reaction of 2-(pentyloxy)pyrimidine with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of 4-Pyrimidinamine,2-(pentyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the pyrimidine core:

-

Suzuki-Miyaura Coupling : Reaction of 6-tosyl pterin derivatives with 4-methoxyphenylboronic acid using Pd(COD)₂Cl₂ and SPhos ligand produces biaryl products in 53% yield ( ).

-

Mechanochemical approaches (ball milling at 50 Hz, 100°C) reduce reaction times to 90 minutes ( ).

Table 2: Cross-Coupling Performance

| Substrate | Coupling Partner | Catalyst System | Yield | Source |

|---|---|---|---|---|

| Tosylated pterin | 4-Methoxyphenylboronic acid | Pd(COD)₂Cl₂, SPhos, Cs₂CO₃ | 53% |

Amide Formation

The amine group undergoes amide coupling with carboxylic acids using T3P (propylphosphonic anhydride) and DIPEA, yielding acrylamide derivatives ( ). For example:

Reductive Amination

NADH-dependent hydride reduction of imine intermediates (e.g., in proline biosynthesis) highlights the redox versatility of pyrimidine-amine systems ( ).

Spectroscopic Characterization

Key spectroscopic data for derivatives include:

Scientific Research Applications

4-Pyrimidinamine,2-(pentyloxy)- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine,2-(pentyloxy)- depends on its specific application:

Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific biological pathways.

Pharmaceutical Applications: It may act as an inhibitor or activator of target proteins, affecting cellular processes and disease progression.

Comparison with Similar Compounds

Similar Compounds

4-Pyrimidinamine: Lacks the pentyloxy group, making it less hydrophobic.

2-(Pentyloxy)pyrimidine: Lacks the amine group, affecting its reactivity and biological activity.

Other Pyrimidine Derivatives: Include compounds with different substituents at various positions on the pyrimidine ring.

Uniqueness

4-Pyrimidinamine,2-(pentyloxy)- is unique due to the presence of both the amine and pentyloxy groups, which confer distinct chemical and biological properties

Q & A

Q. What are the common synthetic routes for 2-(Pentyloxy)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Route 1: Reacting 4-amino-2-chloropyrimidine with pentanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Route 2: Amination of 2-(pentyloxy)pyrimidin-4-ol using ammonia or ammonium salts under high pressure .

Key variables affecting yield include:- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature: Elevated temperatures (80–120°C) accelerate substitution but may increase side reactions.

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Level: Basic

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms the pentyloxy chain (δ 1.2–1.6 ppm for CH₂ groups) and pyrimidine ring protons (δ 8.0–8.5 ppm for C5-H and C6-H) .

- X-ray crystallography: Resolves bond angles and dihedral angles between the pyrimidine ring and pentyloxy group. For example, intramolecular N–H⋯N hydrogen bonds stabilize planar conformations .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (calc. 195.25 g/mol for C₉H₁₅N₃O).

Q. How can factorial design optimize synthetic protocols for this compound?

Level: Advanced

Methodological Answer:

A 2³ factorial design evaluates three factors (temperature, solvent ratio, catalyst loading) across eight experiments:

- Response variables: Yield, purity (HPLC).

- Analysis: ANOVA identifies significant interactions (e.g., temperature × catalyst loading increases yield by 15% in DMF vs. THF) .

- Case study: ICReDD’s computational reaction path search reduces optimization time by 40% through predictive modeling of intermediate stability .

Q. How should researchers resolve contradictions in reported biological activity data for pyrimidin-4-amine derivatives?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

- Orthogonal assays: Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests .

- Impurity profiling: LC-MS/MS identifies side products (e.g., dealkylated byproducts) that may interfere with bioactivity .

- Dose-response validation: EC₅₀/IC₅₀ values should correlate across ≥3 independent replicates.

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

- DFT calculations: Compute Fukui indices to identify electrophilic centers (C4 of pyrimidine ring typically has highest f⁺) .

- Molecular dynamics (MD): Simulate solvent effects on transition states (e.g., DMSO stabilizes charged intermediates better than toluene) .

- QSPR models: Relate Hammett σ values of substituents to reaction rates for derivative design .

Q. How can researchers design this compound derivatives for selective enzyme inhibition?

Level: Advanced

Methodological Answer:

- Scaffold modification: Introduce substituents at C5 or C6 positions to enhance steric complementarity with enzyme pockets. For example:

- Docking studies: Use AutoDock Vina to screen virtual libraries against target proteins (e.g., EGFR kinase) .

Q. What strategies improve solubility and bioavailability of this compound for in vivo studies?

Level: Advanced

Methodological Answer:

- Salt formation: Hydrochloride salts increase aqueous solubility by 10–20× .

- Prodrug design: Convert the amine group to a phosphate ester for enhanced intestinal absorption .

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation half-life .

Q. What safety and handling protocols are critical when working with this compound?

Level: Basic

Methodological Answer:

Properties

CAS No. |

60722-65-8 |

|---|---|

Molecular Formula |

C9H15N3O |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-pentoxypyrimidin-4-amine |

InChI |

InChI=1S/C9H15N3O/c1-2-3-4-7-13-9-11-6-5-8(10)12-9/h5-6H,2-4,7H2,1H3,(H2,10,11,12) |

InChI Key |

CUZYMXJCGASULJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=NC=CC(=N1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.